molecular formula C15H30O13 B15175499 d-Glucose, ether with propylene glycol CAS No. 100402-63-9

d-Glucose, ether with propylene glycol

Cat. No.: B15175499
CAS No.: 100402-63-9
M. Wt: 418.39 g/mol
InChI Key: TWHRSPWECJGRKG-NWVPAHFOSA-N
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Description

d-Glucose, ether with propylene glycol, is a compound formed by the etherification of d-glucose with propylene glycol. This compound combines the properties of both d-glucose, a simple sugar, and propylene glycol, a synthetic liquid substance that absorbs water. The resulting compound is used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of d-Glucose, ether with propylene glycol, typically involves the reaction of d-glucose with propylene glycol under specific conditions. One common method is the Williamson ether synthesis, where d-glucose reacts with propylene glycol in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound, may involve continuous processes using reactors designed for high efficiency and yield. Catalysts such as Amberlyst-15, a stable solid catalyst, can be used to streamline the process and improve the reaction kinetics .

Chemical Reactions Analysis

Types of Reactions

d-Glucose, ether with propylene glycol, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The ether linkage can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

d-Glucose, ether with propylene glycol, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of d-Glucose, ether with propylene glycol, involves its interaction with various molecular targets and pathways. In biological systems, the compound can participate in glycolysis and other metabolic pathways, providing energy to cells. The ether linkage allows for unique interactions with enzymes and other proteins, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

d-Glucose, ether with propylene glycol, is unique due to its combination of carbohydrate and glycol properties. This dual nature allows it to participate in a broader range of chemical and biological processes compared to its individual components.

Properties

CAS No.

100402-63-9

Molecular Formula

C15H30O13

Molecular Weight

418.39 g/mol

IUPAC Name

propane-1,2-diol;(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyhexanal

InChI

InChI=1S/C12H22O11.C3H8O2/c13-1-5(17)9(19)11(21)7(3-15)23-8(4-16)12(22)10(20)6(18)2-14;1-3(5)2-4/h3-14,17-22H,1-2H2;3-5H,2H2,1H3/t5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1

InChI Key

TWHRSPWECJGRKG-NWVPAHFOSA-N

Isomeric SMILES

CC(CO)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O

Canonical SMILES

CC(CO)O.C(C(C(C(C(C=O)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O

Origin of Product

United States

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